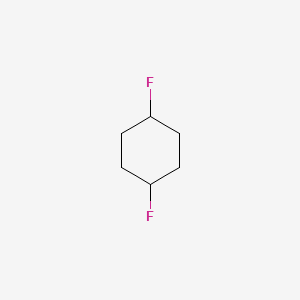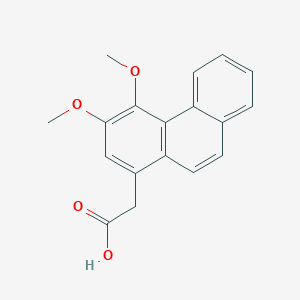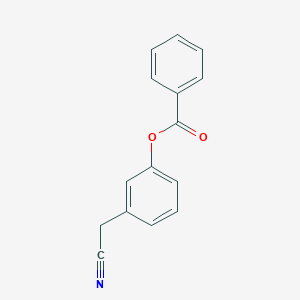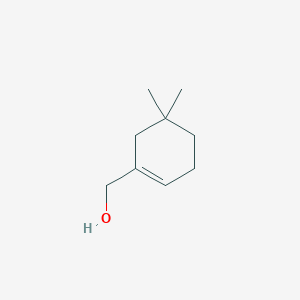![molecular formula C17H20N2O2 B14310009 4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine CAS No. 115008-00-9](/img/structure/B14310009.png)
4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine is an organic compound that features a bipyridine core with a dioxolane ring attached via a propyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by acetalization of aldehydes or ketalization of ketones with ethylene glycol.
Attachment of the Propyl Linker: The propyl linker is introduced through a series of reactions involving halogenation and subsequent nucleophilic substitution.
Coupling with Bipyridine: The final step involves coupling the dioxolane-propyl intermediate with 4’-methyl-2,2’-bipyridine using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bipyridine core.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can yield aldehydes or ketones, while reduction can produce alcohols or amines .
科学研究应用
4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine has several scientific research applications:
作用机制
The mechanism of action of 4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in various catalytic processes . The dioxolane ring may also play a role in stabilizing these complexes and enhancing their reactivity .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog with similar ring structure but lacking the bipyridine core.
4-Methyl-2,2’-bipyridine: Lacks the dioxolane ring and propyl linker, making it less versatile in forming complexes.
Propiconazole: A triazole fungicide with a similar dioxolane ring but different functional groups and applications.
Uniqueness
4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine is unique due to its combination of a bipyridine core and a dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
115008-00-9 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC 名称 |
2-[4-[3-(1,3-dioxolan-2-yl)propyl]pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C17H20N2O2/c1-13-5-7-18-15(11-13)16-12-14(6-8-19-16)3-2-4-17-20-9-10-21-17/h5-8,11-12,17H,2-4,9-10H2,1H3 |
InChI 键 |
JKSJUJYQRLQIRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)

![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)




![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

